Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Descripción general

Descripción

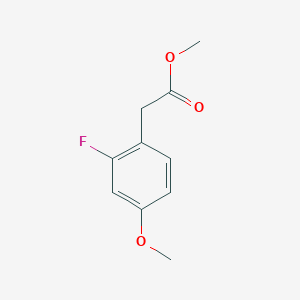

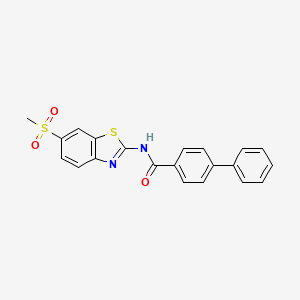

“Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It has a molecular formula of C10H11FO3 and a molecular weight of 198.19 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” consists of a methyl ester group (COOCH3) attached to a phenyl ring, which is further substituted with a fluoro (F) atom and a methoxy (OCH3) group .Physical And Chemical Properties Analysis

“Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” has a molecular weight of 198.19 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, focusing on six unique fields:

Pharmaceuticals and Drug Development

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both fluoro and methoxy groups, makes it a versatile building block for creating molecules with potential therapeutic properties. Researchers have explored its use in developing drugs for treating conditions such as inflammation, cancer, and infectious diseases .

Agricultural Chemicals

This compound has shown promise in the development of herbicides and pesticides. Its chemical properties allow it to act as an effective agent against a variety of pests and weeds. Studies have demonstrated its potential in enhancing crop protection and yield by targeting specific biochemical pathways in plants .

Material Science

In material science, Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is used as a precursor for synthesizing advanced polymers and resins. These materials are employed in creating high-performance coatings, adhesives, and composites. The compound’s stability and reactivity make it suitable for producing materials with enhanced mechanical and thermal properties .

Organic Synthesis

The compound is widely used in organic synthesis as a reagent for constructing complex organic molecules. Its functional groups facilitate various chemical reactions, including esterification, alkylation, and acylation. This versatility makes it a valuable tool for chemists working on synthesizing new compounds for research and industrial applications .

Biological Research

In biological research, Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is utilized in studying enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into the mechanisms of enzyme function and regulation. This information is crucial for developing new therapeutic strategies and understanding disease processes .

Environmental Science

The compound is also investigated for its potential applications in environmental science. Researchers are exploring its use in the degradation of pollutants and the development of environmentally friendly chemical processes. Its ability to participate in various chemical reactions makes it a candidate for creating sustainable solutions for environmental remediation .

Propiedades

IUPAC Name |

methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKUWANKCCMBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)

![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)

![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)

![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)